molecular formula C11H11NO B8523513 2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime

2,2a,7,7a-Tetrahydro-cyclobuta[a]inden-1-one oxime

Cat. No. B8523513
M. Wt: 173.21 g/mol
InChI Key: MLNPPBWZIDDDGN-UHFFFAOYSA-N
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Patent
US08232311B2

Procedure details

Sodium acetate (1.45 g, 17.7 mmol) and hydroxyl amine hydrochloride (0.68 g, 9.75 mmol) were added to a solution of 2,2a,7,7a-tetrahydro-cyclobuta[a]inden-1-one (1.4 g, 8.86 mmol) in MeOH (18 mL), and stirred overnight at room temperature. The reaction solution was concentrated via rotary evaporation. The residue was dissolved in CH2Cl2 (100 mL), washed with H2O (50 mL), dried over MgSO4, and concentrated to give the subtitle compound, which was used without further purification. MS calculated for C11H11NO+H: 174, observed: 174.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].Cl.[OH:7][NH2:8].[C:9]1(=O)[CH:12]2[CH2:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH:11]2[CH2:10]1>CO>[C:9]1(=[N:8][OH:7])[CH:12]2[CH2:13][C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:19]=3[CH:11]2[CH2:10]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.68 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
1.4 g
Type
reactant
Smiles
C1(CC2C1CC=1C=CC=CC21)=O
Name
Quantity
18 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated via rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed with H2O (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC2C1CC=1C=CC=CC21)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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